molecular formula C23H28N4O4 B14801069 Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate

Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate

Cat. No.: B14801069
M. Wt: 424.5 g/mol
InChI Key: VBTTWBNPRCUJFB-UHFFFAOYSA-N
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Description

Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is known for its unique chemical structure, which includes a benzoate ester, an ethoxyethylamino group, and a pyrido[1,2-a]pyrimidin-9-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the ethoxyethylamino group and the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate
  • Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-5-31-11-10-24-20-13-21(28)27-14-15(2)12-18(22(27)26-20)16(3)25-19-9-7-6-8-17(19)23(29)30-4/h6-9,12-14,16,24-25H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTTWBNPRCUJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)C(C)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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